molecular formula C6H11N3S B2673606 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol CAS No. 51590-51-3

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2673606
CAS RN: 51590-51-3
M. Wt: 157.24
InChI Key: MYUMTTDKTNUANE-UHFFFAOYSA-N
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Description

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms . It is a synthetic heterocyclic compound that has been found to be effective in preventing the corrosion of metals . This compound reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is characterized by a triazole nucleus containing three nitrogen atoms in a single ring . The empirical formula is C3H5N3S, and the molecular weight is 115.16 .


Chemical Reactions Analysis

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that it can undergo regioselective S-alkylation .


Physical And Chemical Properties Analysis

4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a solid substance that is soluble in acetone . It has a melting point of 165-169 °C .

Scientific Research Applications

Corrosion Inhibition

1,2,4-triazole-3-thiol derivatives have gained attention as effective corrosion inhibitors for different metals and alloys. These compounds form protective films on metal surfaces, preventing corrosion. Notably, they are environment-friendly due to their low toxicity and strong chemical activity. For instance, 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol and 3-amino-5-heptyl-1,2,4-triazole have shown excellent inhibition efficiency against zinc corrosion in acid solutions . Additionally, bisaminotriazole exhibits remarkable inhibition, especially at pH 9.

Surface-Enhanced Raman Scattering (SERS) Probes

Researchers have designed SERS-based probes using 1,2,4-triazole-3-thiol. These probes enable fast and accurate detection of DNA markers .

Antimicrobial Activities

Mannich bases of 1,2,4-triazole derivatives exhibit antimicrobial properties. For instance, 15b displayed good activity against test microorganisms containing an additional morpholine moiety, while 15a (with a methyl piperazine nucleus) showed moderate activity .

Synthesis of Biologically Active Compounds

1,2,4-triazoles serve as a framework for synthesizing biologically relevant compounds. Recent literature highlights their classical synthesis and use in various applications, including drug discovery .

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-methyl-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMTTDKTNUANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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